molecular formula C24H42O21 B1505525 Isomaltosylmaltose

Isomaltosylmaltose

Cat. No.: B1505525
M. Wt: 666.6 g/mol
InChI Key: FPBCRLIOSBQLHS-QVTSYAGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isomaltosylmaltose (C18H32O16) is a trisaccharide composed of three glucose units linked via α-glycosidic bonds. Its structure includes α-1,6 and α-1,4 linkages, distinguishing it from simpler disaccharides like maltose (α-1,4) and isomaltose (α-1,6). This compound is enzymatically synthesized through the transglycosylation activity of enzymes such as α-glucosidases or dextransucrases, which rearrange glycosidic bonds in starch or dextran precursors .

This compound is notable for its low digestibility in the human small intestine due to its branched α-1,6 linkages, which resist hydrolysis by salivary and pancreatic amylases. This property makes it a candidate for prebiotic applications and functional food additives aimed at modulating gut microbiota .

Properties

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24-/m1/s1

InChI Key

FPBCRLIOSBQLHS-QVTSYAGHSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts isomaltosylmaltose with three related oligosaccharides: isomaltose, maltotriose, and panose.

Property This compound Isomaltose Maltotriose Panose
Molecular Formula C18H32O16 C12H22O11 C18H32O16 C18H32O16
Glycosidic Linkages α-1,6; α-1,4 α-1,6 α-1,4 (linear) α-1,6; α-1,4
Molecular Weight 504.4 g/mol 342.3 g/mol 504.4 g/mol 504.4 g/mol
Digestibility Low (resistant to amylases) Low High Low
Sources Enzymatic synthesis Honey, fermented foods Starch hydrolysis Honey, microbial synthesis
Applications Prebiotics, functional foods Low-calorie sweeteners Brewing, sports nutrition Prebiotics, stabilizers

Key Differences and Research Findings

Linkage Specificity: this compound combines α-1,6 and α-1,4 linkages, whereas panose (another trisaccharide) has α-1,6 and α-1,6 linkages in its branched structure. This difference impacts their interaction with gut microbiota: this compound preferentially stimulates Bifidobacterium spp., while panose promotes Lactobacillus spp. . Maltotriose, a linear α-1,4-linked trisaccharide, is rapidly digested into glucose, limiting its prebiotic utility .

Solubility and Stability :

  • This compound exhibits higher solubility in water (≈70 g/100 mL at 25°C) compared to isomaltose (≈45 g/100 mL), enhancing its suitability for liquid formulations .
  • Unlike maltotriose, this compound remains stable under high-temperature processing (e.g., baking), making it ideal for heat-treated functional foods .

Enzymatic Synthesis: Studies on α-glucosidase mutants reveal that substituting residue Tyr299 with alanine increases this compound yield by 40%, highlighting the role of enzyme engineering in optimizing production . In contrast, panose synthesis relies on dextransucrases from Leuconostoc spp., which require sucrose as a substrate, limiting scalability compared to starch-derived this compound .

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